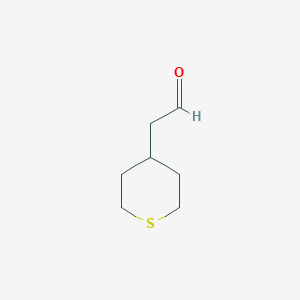

(Tetrahydro-thiopyran-4-YL)-acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHCPADVUMAPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634779 | |

| Record name | (Thian-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372159-78-9 | |

| Record name | Tetrahydro-2H-thiopyran-4-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Thian-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of (Tetrahydro-thiopyran-4-YL)-acetaldehyde

Foreword: Navigating the Landscape of a Novel Scaffold

In the ever-evolving field of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. (Tetrahydro-thiopyran-4-YL)-acetaldehyde represents one such scaffold, combining the structural rigidity and potential for hydrogen bonding of the tetrahydrothiopyran ring with the versatile reactivity of an acetaldehyde moiety. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical properties, reactivity, and potential applications.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a saturated six-membered ring containing a sulfur atom (a tetrahydrothiopyran, or thiane, ring) substituted at the 4-position with an acetaldehyde group. The presence of both a thioether and an aldehyde functional group dictates its chemical behavior and potential applications.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₇H₁₂OS | - |

| Molecular Weight | 144.23 g/mol | - |

| CAS Number | Not readily available. | - |

| Appearance | Expected to be a colorless to light yellow liquid or a low-melting solid. | Analogy to Tetrahydrothiopyran-4-carbaldehyde.[1] |

| Boiling Point | Predicted to be higher than Tetrahydrothiopyran-4-carbaldehyde (100-101 °C at 14 Torr) due to increased molecular weight. | [1] |

| Density | Predicted to be around 1.1 g/cm³. | Analogy to Tetrahydrothiopyran-4-carbaldehyde (1.157 g/cm³).[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water is anticipated. | General principles of organic chemistry. |

| Storage | Store in a cool, dry place under an inert atmosphere. Refrigeration is recommended. | Analogy to similar aldehydes and thioethers.[1] |

Synthesis and Plausible Manufacturing Routes

The synthesis of this compound is not widely documented in the literature. However, a logical synthetic approach would involve the construction of the 4-substituted tetrahydrothiopyran ring, followed by the elaboration of the acetaldehyde side chain. A plausible multi-step synthesis is outlined below.

Experimental Protocol: A Proposed Synthetic Pathway

-

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one. A common route to the tetrahydrothiopyran core is through the cyclization of appropriate precursors. For instance, the double-conjugate addition of hydrogen sulfide (H₂S) to divinyl ketones can yield tetrahydrothiopyran-4-one derivatives.[2]

-

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction. The ketone can be converted to an alkene with an ester group. For example, reacting Tetrahydro-4H-thiopyran-4-one with a phosphonate ylide like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would yield ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate.

-

Step 3: Reduction of the Ester to an Alcohol. The resulting α,β-unsaturated ester can be reduced to the corresponding allylic alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This would yield 2-(tetrahydro-2H-thiopyran-4-yl)ethanol.

-

Step 4: Oxidation of the Alcohol to the Aldehyde. The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following are predicted key features based on its structure and data from analogous compounds. [3]

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | - Aldehyde Proton (CHO): A distinct signal (likely a triplet) in the downfield region, ~9.5-10.0 ppm. - Alpha-Protons (CH₂CHO): A doublet adjacent to the aldehyde proton, ~2.2-2.5 ppm. - Ring Protons: Complex multiplets in the aliphatic region, ~1.5-3.0 ppm. Protons adjacent to the sulfur atom (C2 and C6) will be the most downfield of the ring protons. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, ~200-205 ppm. - Alpha-Carbon (CH₂CHO): A signal around 45-55 ppm. - Ring Carbons: Signals in the range of 25-40 ppm. Carbons adjacent to the sulfur atom will be in the lower end of this range. |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the saturated aldehyde. [4][5] - C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. [4][5] - C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (144.23). - Alpha-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the formyl group (CHO) or the tetrahydrothiopyranylmethyl radical. - Ring Fragmentation: Cleavage of the tetrahydrothiopyran ring, potentially with loss of ethylene or thioformaldehyde. |

Applications in Research and Drug Development

The tetrahydrothiopyran motif is a valuable scaffold in medicinal chemistry. It serves as a bioisostere for cyclohexane and tetrahydropyran rings but introduces a sulfur atom which can act as a hydrogen bond acceptor and engage in other non-covalent interactions. The aldehyde group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block for the synthesis of compound libraries for drug screening.

The dual functionality allows for its incorporation into more complex molecules through reactions like reductive amination, Wittig reactions, and various condensation chemistries, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not available, a hazard assessment can be made based on its functional groups.

-

Potential Hazards:

-

Aldehydes: Can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are classified as sensitizers.

-

Organosulfur Compounds: Many organosulfur compounds have strong, unpleasant odors. While toxicity varies greatly, some can be harmful if inhaled or absorbed through the skin. [6][7]* Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents, strong acids, and strong bases.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of both the aldehyde and the thioether.

-

References

- Rosiak, A., Frey, W., & Christoffers, J. (2006). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. European Journal of Organic Chemistry, 2006(17), 4044–4054.

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]

-

Organic Chemistry. (2019, July 15). 04.07 Thioethers [Video]. YouTube. [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

University of Southampton. (2022). The synthesis of substituted tetrahydrothiophenes by rearrangement of 4-alkenylthiazolidin-2-ones. Retrieved from [Link]

- Bardasov, I. N., et al. (2022). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 58(1), 108-112.

-

Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

- Yuan, Z., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 18(4), 816–819.

- MDPI. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 10(7), 1649.

-

Sci-Hub. (n.d.). Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

- PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 83, 1-9.

- ACS Publications. (1966). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 38(11), 1541–1544.

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Atmiya University. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-536.

-

Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

- National Institutes of Health. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 20(6), 907–942.

- Royal Society of Chemistry. (2019). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 6(10), 2753-2760.

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Ask Ayurveda. (2026, January 21). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]

- Oxford Academic. (1971). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 54(2), 463-464.

-

Royal Society of Chemistry. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.S: Aldehydes and Ketones (Summary). Retrieved from [Link]

- National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7486.

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. Retrieved from [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- ACS Publications. (2026). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Organic Letters.

-

Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. [Link]

- MDPI. (2022). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Plants, 11(15), 1989.

Sources

- 1. Tetrahydrothiopyran-4-carbaldehyde CAS#: 50675-19-9 [m.chemicalbook.com]

- 2. Sci-Hub: Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives [sci-hub.su]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. ask-ayurveda.com [ask-ayurveda.com]

An In-depth Technical Guide to the Synthesis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a saturated sulfur-containing heterocycle, is of significant interest in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on practical, field-proven methodologies. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and offer insights into the optimization of reaction conditions.

Introduction: Strategic Importance of the Tetrahydrothiopyran Moiety

The tetrahydrothiopyran ring is a privileged scaffold in medicinal chemistry. The presence of a sulfur atom in the six-membered ring imparts unique physicochemical properties, including lipophilicity, metabolic stability, and the potential for specific interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to functionalized tetrahydrothiopyrans, such as this compound, is of paramount importance for the advancement of drug discovery programs.

This guide will focus on the synthesis of the target aldehyde, starting from the readily accessible precursor, Tetrahydrothiopyran-4-one. We will explore two primary strategies for the one-carbon homologation of this ketone to the desired acetaldehyde.

Synthesis of the Key Precursor: Tetrahydrothiopyran-4-one

A reliable and scalable synthesis of the starting material is the cornerstone of any successful synthetic campaign. Tetrahydrothiopyran-4-one can be efficiently prepared via a Dieckmann condensation of a dialkyl thiodipropionate, followed by decarboxylation.[1][2][3][4][5]

Reaction Scheme: Synthesis of Tetrahydrothiopyran-4-one

Caption: Dieckmann condensation and decarboxylation route to Tetrahydrothiopyran-4-one.

Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one

Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [1][3]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Tetrahydrothiopyran-4-one [1][3]

-

Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step in a 10% aqueous solution of sulfuric acid (150 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford Tetrahydrothiopyran-4-one as a colorless oil.

| Starting Material | Reagents | Product | Typical Yield | Reference |

| Dimethyl 3,3'-thiodipropionate | 1. NaH, THF; 2. 10% H2SO4 | Tetrahydrothiopyran-4-one | >75% (over two steps) | [4] |

Pathway I: Wittig/Horner-Wadsworth-Emmons Approach to the Target Aldehyde

A robust and widely applicable strategy for the one-carbon homologation of a ketone to an aldehyde involves the formation of an intermediate that can be readily hydrolyzed. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for this transformation.

Strategy A: Wittig Reaction with a Methoxy- or Ethoxymethylene Ylide

This approach involves the reaction of Tetrahydrothiopyran-4-one with a methoxy- or ethoxymethylenephosphonium ylide to form a vinyl ether. Subsequent acidic hydrolysis of the vinyl ether yields the desired this compound.[6][7]

Caption: Wittig reaction followed by hydrolysis for aldehyde synthesis.

Step 1: Synthesis of 4-(Methoxymethylene)tetrahydro-2H-thiopyran

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(methoxymethylene)tetrahydro-2H-thiopyran.

Step 2: Hydrolysis to this compound [8]

-

Dissolve the 4-(methoxymethylene)tetrahydro-2H-thiopyran (1.0 equivalent) in a mixture of chloroform, water, and ethanol.

-

Cool the solution to 0 °C and add oxalyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with chloroform (3 x volume of solvent).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel to obtain this compound.

Strategy B: Horner-Wadsworth-Emmons Reaction and DIBAL-H Reduction

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which often offers advantages in terms of ease of purification.[9][10][11][12][13][14][15] In this strategy, Tetrahydrothiopyran-4-one is reacted with a phosphonate ester, such as triethyl phosphonoacetate, to yield an α,β-unsaturated ester. This intermediate is then selectively reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature.[1][10][11][16][17]

Caption: HWE olefination followed by DIBAL-H reduction.

Step 1: Synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate [12][13]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate.

Step 2: DIBAL-H Reduction to this compound [1][16][17]

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate (1.0 equivalent) in anhydrous dichloromethane or toluene.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of solvent).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).

-

Purify the crude aldehyde by flash column chromatography on silica gel to obtain this compound.

| Intermediate | Reagents | Product | Typical Yield | Reference |

| Ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate | DIBAL-H | This compound | Moderate to high | [1][16] |

Alternative Synthetic Strategies

While the Wittig/HWE-based routes are generally reliable, other one-carbon homologation methods can also be considered. These may offer advantages in specific contexts, such as avoiding strong bases or offering different stereochemical outcomes if applicable.

Cyanohydrin Route

The formation of a cyanohydrin from Tetrahydrothiopyran-4-one, followed by reduction of the nitrile to an imine and subsequent hydrolysis, presents another viable pathway.

Epoxide Rearrangement

The Darzens condensation to form an epoxide, followed by a rearrangement, could also lead to the target aldehyde. However, controlling the regioselectivity of the rearrangement can be challenging.

Conclusion

The synthesis of this compound is a key step in the preparation of numerous compounds of medicinal interest. This guide has detailed two robust and versatile synthetic pathways starting from the readily available Tetrahydrothiopyran-4-one. The choice between the Wittig/HWE approaches will depend on factors such as the availability of reagents, desired scale, and purification preferences. The provided experimental protocols, adapted from established literature procedures, offer a solid foundation for researchers to successfully synthesize this valuable building block. As with any synthetic procedure, careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity.

References

-

Yoshida, M., Otaka, H., & Doi, T. (n.d.). An efficient partial reduction of α,β-unsaturated esters using DIBAL-H in flow. Tohoku University Repository. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

-

DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. ADICHEMISTRY. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. Grokipedia. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

-

Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. (n.d.). Prof. Dr. Yashwant D. Vankar. Retrieved from [Link]

-

Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. Retrieved from [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

-

Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. ResearchGate. Retrieved from [Link]

-

The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from [Link]

-

Methoxymethylenetriphenylphosphorane. Wikipedia. Retrieved from [Link]

-

Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2 H -Thiopyrans via thia -Diels–Alder Reactions of in situ Generated Thioaldehydes. European Journal of Organic Chemistry, 2020(45), 7013-7021. Retrieved from [Link]

-

Recent approaches towards one-carbon homologation–functionalization of aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 10(17), 3853–3856. Retrieved from [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. Retrieved from [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Amanote Research. Retrieved from [Link]

-

Synthesis of 2H-Thiopyrans by Rhodium(II) Acetate-Catalyzed Reaction. ElectronicsAndBooks. Retrieved from [Link]

-

Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2017). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. Retrieved from [Link]

-

4-(Hydroxymethyl)tetrahydro-2H-thiopyran. PubChem. Retrieved from [Link]

-

ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Retrieved from [Link]

-

One-Pot Method for the Homologation of Aldehydes to Carboxylic Acids. ResearchGate. Retrieved from [Link]

Sources

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrothiopyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 11. acl.digimat.in [acl.digimat.in]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. adichemistry.com [adichemistry.com]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to (Tetrahydro-thiopyran-4-YL)-acetaldehyde

This compound, identified by the CAS number 372159-78-9, is a sulfur-containing heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. While not a household name, this molecule represents a valuable building block for the construction of more complex molecular architectures, particularly those with potential therapeutic applications. Its structure, featuring a reactive aldehyde group appended to a saturated tetrahydrothiopyran ring, offers a unique combination of functionality and three-dimensionality that is highly sought after in modern drug discovery.

The tetrahydrothiopyran core is a bioisostere of the more commonly seen cyclohexane and tetrahydropyran rings found in many pharmaceuticals. The substitution of a methylene group or an oxygen atom with sulfur can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and analytical characterization, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's basic properties is the foundation for its effective use in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 372159-78-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂OS | [1][2][3] |

| Molecular Weight | 144.23 g/mol | [1][2][3] |

| IUPAC Name | 2-(thian-4-yl)acetaldehyde | [3] |

| Synonyms | (Tetrahydro-2H-thiopyran-4-yl)acetaldehyde, 2-(Tetrahydrothiopyran-4-yl)acetaldehyde | [2] |

| Predicted Boiling Point | 243.1 ± 13.0 °C | [2] |

| Predicted Density | 1.024 ± 0.06 g/cm³ | [2] |

Synthesis and Reaction Pathways: Constructing the Core Scaffold

The synthesis of α-heteroaryl acetaldehydes, such as this compound, is a critical step in their utilization as building blocks. While specific literature detailing the synthesis of this exact molecule is sparse, robust protocols for analogous α-heteroaryl acetaldehydes provide a reliable blueprint.[4][5] These methods often involve the alkylation of a heterocyclic core with a masked aldehyde equivalent, followed by deprotection.

A plausible and efficient synthetic strategy for this compound would likely start from the commercially available tetrahydrothiopyran-4-one. This approach leverages established chemical transformations to build the desired acetaldehyde functionality.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative, field-proven methodology adapted for the synthesis of this compound from tetrahydrothiopyran-4-one.

Step 1: Horner-Wadsworth-Emmons Olefination

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the mixture back to 0 °C and add a solution of tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(cyanomethylidene)tetrahydrothiopyran.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Aldehyde

-

Dissolve the purified 4-(cyanomethylidene)tetrahydrothiopyran (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene and cool to -78 °C under an inert atmosphere.

-

Add diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents, typically a 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield this compound. Note: Aldehydes can be sensitive to oxidation and polymerization; it is often advisable to use the product directly in the next step or store it under an inert atmosphere at low temperature.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The tetrahydrothiopyran moiety is increasingly recognized as a beneficial scaffold in drug design.[6][7]

Key Application Areas:

-

Scaffold for Kinase Inhibitors: The tetrahydrothiopyran ring can serve as a central scaffold, with the acetaldehyde handle allowing for the elaboration of side chains that can interact with key residues in the ATP-binding pocket of various kinases.

-

Nucleoside Analog Synthesis: α-Heteroaryl acetaldehydes are crucial building blocks for the de novo synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer therapies.[4][5][8] This approach allows for rapid diversification of the carbohydrate portion of the nucleoside.[5]

-

Construction of Spirocyclic Systems: The ketone precursor, tetrahydrothiopyran-4-one, is widely used in multicomponent reactions to create complex spirocyclic systems, which are of great interest due to their rigid, three-dimensional structures that can lead to improved target selectivity.[7][9] The acetaldehyde derivative provides an alternative reactive handle for building such complex structures.

Caption: Role as a key building block in drug discovery pipelines.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a specific experimental spectrum for CAS 372159-78-9 is not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.[10]

| Technique | Expected Observations |

| ¹H NMR | - A characteristic aldehyde proton signal (triplet or doublet of doublets) around δ 9.5-9.8 ppm. - Methylene protons adjacent to the aldehyde group (α-protons) around δ 2.2-2.5 ppm. - Methylene protons adjacent to the sulfur atom in the ring (H2, H6) shifted downfield compared to other ring protons, likely around δ 2.7-3.0 ppm. - Other ring protons (H3, H5, H4) appearing as complex multiplets in the δ 1.5-2.2 ppm region. |

| ¹³C NMR | - A downfield carbonyl carbon signal for the aldehyde around δ 200-205 ppm. - The α-carbon to the aldehyde around δ 45-55 ppm. - Carbons adjacent to the sulfur atom (C2, C6) around δ 30-35 ppm. - Other ring carbons (C3, C5, C4) in the δ 25-40 ppm range. |

| Infrared (IR) | - A strong, sharp carbonyl (C=O) stretching absorption characteristic of an aldehyde around 1720-1740 cm⁻¹. - C-H stretching absorptions for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. - C-S stretching absorptions, which are typically weak, in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ at m/z = 144.06. - Characteristic fragmentation patterns including the loss of CO (m/z = 116) and fragmentation of the tetrahydrothiopyran ring. |

Safety, Handling, and Storage

As a reactive aldehyde and a sulfur-containing compound, appropriate safety precautions are mandatory.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is recommended to prevent oxidation and polymerization.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 372159-78-9) emerges as a potent and versatile building block for synthetic and medicinal chemists. Its unique structural features—a reactive aldehyde and a sulfur-containing heterocyclic core—provide a gateway to a wide range of complex molecules, including novel nucleoside analogs and kinase inhibitors. The synthetic pathways are accessible through established methodologies, and its reactivity is well-defined, allowing for its strategic incorporation into drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like the one provided by this aldehyde is set to increase, making it a valuable tool in the quest for next-generation therapeutics.

References

-

Efficient protocol for the preparation of α-heteroaryl acetaldehydes. ResearchGate. [Link][8]

-

Efficient protocol for the preparation of α-heteroaryl acetaldehydes. SynOpen. [Link][4]

-

General process for the synthesis of α-heteroaryl aldehydes. ResearchGate. [Link]

-

Key Applications of Tetrahydrothiopyran-4-one in Research and Development. Fine Chemical Manufacturer. [Link]

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PMC - PubMed Central. [Link]

-

Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis. RSC Publishing. [Link]

-

Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. ResearchGate. [Link]

-

2-(thian-4-yl)acetaldehyde. Arctom. [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. NIH. [Link]

-

IR and NMR Data for the Synthesized Compounds. ResearchGate. [Link]

Sources

- 1. CAS 372159-78-9 | this compound - Synblock [synblock.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data of (Tetrahydro-thiopyran-4-YL)-acetaldehyde

An In-depth Technical Guide to the Predicted Spectroscopic Profile of (Tetrahydro-thiopyran-4-YL)-acetaldehyde

Introduction

This compound is a bifunctional organic molecule featuring a saturated six-membered sulfur-containing heterocycle (thiane) and a reactive aldehyde group. This structure makes it a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents where the thiane moiety can influence solubility, metabolic stability, and biological activity.

Molecular Structure and Analysis

The key to predicting the spectroscopic output is a thorough understanding of the molecule's constituent parts. The structure consists of a flexible tetrahydrothiopyran ring, which imparts specific electronic effects due to the sulfur heteroatom, and an acetaldehyde side-chain, which contains the highly polar and spectroscopically active carbonyl group.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum is based on the analysis of similar structures, such as tetrahydrothiopyran-4-one and acetaldehyde.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are typically averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the resulting peaks to determine the relative ratios of protons.

Predicted ¹H NMR Data Summary

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H8 (Aldehyde) | 9.7 - 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and is expected to show a characteristic downfield shift. It is coupled to the two H7 protons. |

| H2, H6 | 2.6 - 2.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the sulfur atom are deshielded relative to a simple cyclohexane but less so than those next to oxygen.[3] They will appear as complex multiplets due to coupling with H3 and H5. |

| H7 (α-CH₂) | 2.4 - 2.5 | Doublet (d) | 2H | These protons are alpha to the carbonyl group, causing a downfield shift. They are coupled to the single aldehyde proton (H8). |

| H4 | 2.0 - 2.2 | Multiplet (m) | 1H | This methine proton is attached to the carbon bearing the side chain and will show complex splitting from coupling to adjacent ring protons. |

| H3, H5 | 1.8 - 2.0 | Multiplet (m) | 4H | These are standard aliphatic protons on the thiopyran ring. Their chemical shift is similar to that of cyclohexane protons. |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A standard proton-decoupled sequence is used to produce a spectrum of singlets for each carbon. A larger number of scans (several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data Summary

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8 (C=O) | 200 - 205 | The aldehyde carbonyl carbon exhibits a characteristic and highly deshielded signal in the far downfield region of the spectrum.[4] |

| C7 (α-CH₂) | 48 - 52 | The carbon alpha to the carbonyl group is shifted downfield. |

| C4 | 38 - 42 | The methine carbon at the point of substitution on the ring. |

| C2, C6 | 29 - 33 | Carbons directly bonded to the sulfur atom are slightly deshielded. |

| C3, C5 | 27 - 31 | Standard aliphatic carbons within the heterocyclic ring. |

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2920 - 2850 | C-H Aliphatic Stretch | Strong | Characteristic of the sp³ C-H bonds in the thiopyran ring and CH₂ group. |

| 2830 - 2810 | C-H Aldehyde Stretch | Medium | A key diagnostic peak for aldehydes, often appearing as a shoulder on the main aliphatic C-H stretch.[5] |

| 2730 - 2710 | C-H Aldehyde Stretch (Fermi Doublet) | Medium-Weak | A second, weaker peak characteristic of the aldehyde C-H bond, often seen alongside the primary one. |

| 1725 - 1720 | C=O Carbonyl Stretch | Strong, Sharp | This is one of the most prominent peaks in the spectrum and is highly indicative of the aldehyde functional group.[6] |

| 1470 - 1430 | CH₂ Scissoring | Medium | Bending vibrations from the methylene groups in the ring. |

| 700 - 600 | C-S Stretch | Weak-Medium | The carbon-sulfur bond vibration is typically weak and falls in the fingerprint region. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation into smaller, charged ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pathway

The molecular formula is C₇H₁₂OS, giving a molecular weight of 144.24 g/mol . The molecular ion peak (M⁺•) is therefore predicted at m/z = 144 .

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

α-Cleavage: The bond between C4 and C7 is a likely point of cleavage, leading to the loss of the formyl radical (•CHO, 29 Da) to yield a stable cation at m/z = 113 .

-

Ring Fragmentation: Cleavage within the thiopyran ring can lead to various fragments. A common pathway for cyclic thioethers is the loss of the side chain and subsequent ring opening, potentially leading to a fragment at m/z = 101 .

-

Loss of Thiol Radical: Rearrangement followed by the loss of a thiol radical (•SH, 33 Da) could produce a fragment ion at m/z = 111 .

Conclusion

This guide provides a comprehensive, theoretically-grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound. The predicted data, summarized in tables and diagrams, offers a detailed spectroscopic fingerprint derived from established chemical principles and analysis of analogous structures. Researchers can use this information as a reliable benchmark for confirming the successful synthesis and purification of the title compound, facilitating its application in drug discovery and materials science. The provided protocols represent standard methodologies that ensure the generation of high-quality, reproducible data for experimental validation.

References

-

[7] The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

[8] American Chemical Society. (1997). Influence of the β-Alkoxy Group on the Diastereoselectivity of Aldol Reactions of Tetrahydro-4H-thiopyran-4. Retrieved from [Link]

-

[9] Springer. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]

-

[10] PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

-

[11] ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

[2] National Institute of Standards and Technology (NIST). (n.d.). Acetaldehyde - Mass spectrum (electron ionization). Retrieved from [Link]

-

[12] Baeva, L. A., & Biktasheva, L. F. (2019). SYNTHESIS OF TETRAHYDRO-4H-THIOPYRAN-4-ONES. Chemistry of Heterocyclic Compounds, 55(1). Retrieved from [Link]

-

[13] PubMed Central (PMC). (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Retrieved from [Link]

-

[14] National Institute of Standards and Technology (NIST). (n.d.). 4H-Thiopyran-4-one, tetrahydro-. Retrieved from [Link]

-

[15] National Institute of Standards and Technology (NIST). (n.d.). Tetrahydropyran. Retrieved from [Link]

-

[16] National Institute of Standards and Technology (NIST). (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

-

[5] National Institute of Standards and Technology (NIST). (n.d.). Acetaldehyde - IR Spectrum. Retrieved from [Link]

-

[6] VPL. (n.d.). Acetaldehyde (CH3CHO). Retrieved from [Link]

Sources

- 1. Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum [chemicalbook.com]

- 2. Acetaldehyde [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetaldehyde(75-07-0) 13C NMR spectrum [chemicalbook.com]

- 5. Acetaldehyde [webbook.nist.gov]

- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SYNTHESIS OF TETRAHYDRO-4<i>H</i>-THIOPYRAN-4-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4H-Thiopyran-4-one, tetrahydro- [webbook.nist.gov]

- 15. Tetrahydropyran [webbook.nist.gov]

- 16. Tetrahydro-4H-pyran-4-ol [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of (Tetrahydro-thiopyran-4-YL)-acetaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a sulfur-containing heterocyclic aldehyde with potential applications in medicinal chemistry and drug development. A thorough understanding of its physical and chemical properties is paramount for its effective synthesis, purification, handling, and application. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailing the theoretical basis and practical application of key analytical techniques for its characterization. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their laboratory work. While specific experimental data for this compound is not widely published, this guide synthesizes established principles of organic chemistry and analytical science to present a robust framework for its characterization.

Molecular Structure and Core Physicochemical Properties

This compound possesses a unique structure combining a saturated six-membered thiane ring with an acetaldehyde side chain. This structure dictates its physical and chemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 372159-78-9 | Alfa Chemistry[1] |

| Molecular Formula | C₇H₁₂OS | Alfa Chemistry[1] |

| Molecular Weight | 144.23 g/mol | Alfa Chemistry[1] |

| Predicted Density | 1.024 ± 0.06 g/cm³ | ECHEMI[2] |

| Predicted Boiling Point | 243.1 ± 13.0 °C | ECHEMI[2] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar aldehydes[3] |

| Purity | 95-97% (Commercially available) | Alfa Chemistry, Shanghai Hong-chuang Pharma Tech Co., Ltd.[1][4] |

The presence of the sulfur atom in the heterocyclic ring and the polar aldehyde group are key determinants of the molecule's properties. The sulfur atom, being larger and less electronegative than oxygen, influences the ring conformation and the molecule's overall polarity. The aldehyde group is a site of significant reactivity and contributes to the molecule's polarity and potential for hydrogen bonding with acceptor molecules.

Comprehensive Analytical Characterization Workflow

A systematic approach is essential for the definitive characterization of a newly synthesized or procured batch of this compound. The following workflow outlines the logical sequence of analytical techniques to be employed.

Caption: Workflow for the physical characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~9.7 | Triplet | 1H | Aldehydic proton (-CHO) | The aldehydic proton is highly deshielded and appears at a characteristic downfield shift. It will be split into a triplet by the adjacent CH₂ group.[3] |

| ~2.7-2.9 | Multiplet | 4H | Protons on carbons adjacent to sulfur (C2-H, C6-H) | These protons are deshielded by the adjacent sulfur atom. The axial and equatorial protons will likely have different chemical shifts and show complex splitting. |

| ~2.4-2.6 | Doublet of Triplets | 2H | Protons on the carbon adjacent to the aldehyde (CH₂-CHO) | These protons are deshielded by the adjacent carbonyl group. They will be split into a doublet by the adjacent methine proton and a triplet by the aldehydic proton. |

| ~1.8-2.0 | Multiplet | 4H | Protons on C3 and C5 of the thiane ring | These methylene protons will exhibit complex splitting patterns due to coupling with adjacent protons. |

| ~1.5-1.7 | Multiplet | 1H | Proton on C4 of the thiane ring | This methine proton will show a complex multiplet due to coupling with the adjacent methylene groups in the ring and the side chain. |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |

| ~202 | C=O | The carbonyl carbon of an aldehyde typically appears in this downfield region.[3] |

| ~50 | CH₂-CHO | The carbon adjacent to the carbonyl group. |

| ~40 | C4 of thiane ring | The methine carbon of the thiane ring. |

| ~30-35 | C2, C6 of thiane ring | Carbons adjacent to the sulfur atom. |

| ~25-30 | C3, C5 of thiane ring | The remaining methylene carbons in the thiane ring. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton peak at 7.26 ppm can be used as an internal reference.[5]

-

Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For the ¹H spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Frequency (cm⁻¹) | Vibration | Rationale |

| ~2920, ~2850 | C-H stretch (aliphatic) | Characteristic stretching vibrations for sp³ C-H bonds in the thiane ring and acetaldehyde side chain. |

| ~2720 | C-H stretch (aldehydic) | A characteristic, and often weaker, C-H stretching band for the aldehyde proton. Its presence is a strong indicator of an aldehyde.[3] |

| ~1725 | C=O stretch (aldehyde) | A strong and sharp absorption band characteristic of the carbonyl group in a saturated aliphatic aldehyde.[3] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is predicted to be a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[6][7]

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 144 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 115 | [M - CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for aldehydes. |

| 87 | [M - C₄H₇S]⁺ or [C₄H₇S]⁺ | Fragmentation of the thiane ring. |

| 57 | [C₃H₅S]⁺ | Further fragmentation of the thiane ring. |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A column suitable for the analysis of sulfur-containing compounds should be used.[8][9]

-

GC Conditions:

-

Injector Temperature: ~250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).

-

-

Data Analysis: Identify the retention time of the compound from the gas chromatogram. Analyze the mass spectrum of the corresponding peak to determine the molecular ion and the fragmentation pattern.

Physical Property Determination

Boiling Point

The boiling point is a key physical property of a liquid. The predicted boiling point of this compound is 243.1 ± 13.0 °C.[2]

Experimental Protocol for Boiling Point Determination (Micro Method):

-

Apparatus: A Thiele tube or a similar heating block apparatus, a thermometer, and a capillary tube sealed at one end.[10][11]

-

Procedure: a. Place a small amount of the liquid sample into a small test tube. b. Place the sealed capillary tube, open end down, into the test tube. c. Attach the test tube to the thermometer and place it in the Thiele tube containing a high-boiling liquid (e.g., mineral oil). d. Heat the Thiele tube gently and observe the capillary tube. e. A stream of bubbles will emerge from the capillary tube as the temperature rises. f. When the heating is stopped and the liquid begins to cool, the temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10][11]

Density

The density is another important physical constant. The predicted density is 1.024 ± 0.06 g/cm³.[2]

Experimental Protocol for Density Measurement:

-

Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance.

-

Procedure: a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. c. Weigh the filled pycnometer. d. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Stability and Handling

Aliphatic aldehydes, particularly those containing sulfur, can be susceptible to oxidation and polymerization upon storage.[12][13] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation. The presence of stabilizers may be considered for long-term storage.[12]

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound. By employing a systematic workflow of spectroscopic and physical measurement techniques, researchers can obtain a detailed and accurate profile of this compound. The provided protocols and predicted data serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, ensuring the quality and integrity of their research.

References

-

Shimadzu. (n.d.). G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Retrieved from [Link]

-

ASTM D7493-21, Standard Test Method for Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection, ASTM International, West Conshohocken, PA, 2021, .

-

AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (2016, January 27). Analysis of Sulfur Compounds According to ASTM D5504. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

-

SCION Instruments. (n.d.). Determination of Sulphur Gases in Natural Gas | Gas Chromatography Analysis. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

-

Quora. (2023, November 21). Why thio ketone and thio aldehyde are unstable? Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and properties of thioaldehydes. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.

-

Reddit. (2014, November 14). Aldehyde in 1H-NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Thial. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Collegedunia. (n.d.). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental boiling points for a mixed set of aldehydes... Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

YouTube. (2017, June 1). Solvents in NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019, February). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]

-

Unknown. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Retrieved from [Link]

-

American Chemical Society. (n.d.). Influence of the β-Alkoxy Group on the Diastereoselectivity of Aldol Reactions of Tetrahydro-4H-thiopyran-4. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydropyran. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. Aldehyde - Wikipedia [en.wikipedia.org]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. azom.com [azom.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]

- 13. Thial - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Thiopyran Derivatives

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of thiopyran derivatives. Thiopyrans, six-membered sulfur-containing heterocycles, are a cornerstone of modern medicinal and materials science. This document delves into the foundational synthetic methodologies that first brought these compounds to light, charts the progression to contemporary, sophisticated synthetic strategies, and showcases their diverse applications. With a focus on causality and practical insights, this guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a deeper understanding and application of thiopyran chemistry.

Introduction: The Thiopyran Core

Thiopyran is a heterocyclic organic compound featuring a six-membered ring containing a sulfur atom.[1] Two primary isomers exist, 2H-thiopyran and 4H-thiopyran, distinguished by the location of the double bonds within the ring.[1] This fundamental scaffold is a key building block in a vast array of medicinally and industrially significant compounds.[2] The unique electronic properties conferred by the sulfur heteroatom impart a diverse range of biological activities to its derivatives, including anticancer, antifungal, and potassium channel opening properties.[3][4] Furthermore, the conjugated systems possible within thiopyran rings make them intriguing candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The Genesis of Thiopyran Chemistry: A Historical Perspective

While pinpointing a single "discovery" of the first thiopyran derivative is challenging due to the rich and extensive history of heterocyclic chemistry, early investigations into sulfur-containing organic compounds laid the groundwork. The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, provided a conceptual framework for the synthesis of six-membered heterocycles.[1] While originally focused on pyridine, this multi-component reaction of a β-keto ester, an aldehyde, and a nitrogen donor has been adapted for the synthesis of various heterocyclic systems, including thiopyrans, by utilizing sulfur-containing precursors.

One of the classical and foundational methods for the synthesis of the thiopyran core is the Dieckmann condensation of 3,3'-thiodipropionate esters, followed by decarboxylation. This approach, while established, remains a reliable route to tetrahydro-4H-thiopyran-4-one, a versatile intermediate for further derivatization.

Modern Synthetic Strategies for Thiopyran Derivatives

The synthetic repertoire for accessing thiopyran derivatives has expanded significantly since these early explorations. Modern organic synthesis offers a plethora of highly efficient and stereoselective methods.

The Thia-Diels-Alder Reaction

A cornerstone of modern thiopyran synthesis is the thia-Diels-Alder reaction, a powerful [4+2] cycloaddition.[5] This reaction typically involves the coupling of a 1-thiadiene with a dienophile and is particularly effective for constructing fused ring systems.[6] The reaction of thiochalcones with quinones, for instance, proceeds readily to form fused 4H-thiopyrans.[7]

Experimental Protocol: Synthesis of Fused 4H-Thiopyrans via Thia-Diels-Alder Reaction

Objective: To synthesize a fused 4H-thiopyran derivative from an aryl thiochalcone and a 1,4-quinone.

Materials:

-

Aryl or hetaryl thiochalcone (1.0 mmol)

-

1,4-Quinone (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the aryl or hetaryl thiochalcone (1.0 mmol) and the 1,4-quinone (1.2 mmol) in anhydrous THF (10 mL).

-

Stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding fused 4H-thiopyran.[7]

Domino Reactions

Domino, or tandem, reactions provide an elegant and efficient pathway to complex, highly functionalized 4H-thiopyran-4-ones in a single synthetic operation.[6] A common and effective domino reaction involves the one-pot, three-component condensation of a β-oxodithioester, an aldehyde, and an active methylene compound like malononitrile.[6] This sequence typically proceeds through a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.

Experimental Protocol: Domino Synthesis of Substituted 4H-Thiopyran-4-ones

Objective: To synthesize a substituted 4H-thiopyran-4-one via a one-pot, three-component domino reaction.

Materials:

-

β-Oxodithioester (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of piperidine or triethylamine

Procedure:

-

To a solution of the β-oxodithioester (1.0 mmol), aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine or triethylamine.

-

Stir the reaction mixture at room temperature for the specified time.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol and dry to obtain the pure 4H-thiopyran-4-one derivative.[6]

Hantzsch-type Synthesis

Adapting the principles of the Hantzsch pyridine synthesis, thiopyran derivatives can be accessed through a multi-component reaction involving a sulfur source. The general mechanism involves the formation of an enamine and a chalcone-like intermediate, which then undergo cyclization and dehydration to form the thiopyran ring.